rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
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Overview
Description
rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique cyclopropane-fused indene structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions involving diazo compounds and alkenes.
Bromination: Introduction of the bromine atom at the desired position using brominating agents like N-bromosuccinimide (NBS).
Amination: Conversion of the intermediate to the amine derivative using amination reagents.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding to biological molecules. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
- 4-bromo-1H-indene
- Cyclopropane-fused indenes
Uniqueness
rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a bromine atom and an amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2148927-46-0 |
---|---|
Molecular Formula |
C10H11BrClN |
Molecular Weight |
260.6 |
Purity |
95 |
Origin of Product |
United States |
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